N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of a benzothiadiazole ring and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as nitric acid.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is introduced via a nucleophilic substitution reaction. This involves reacting 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride, which is then reacted with the benzothiadiazole derivative to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in agriculture as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chlorophenoxy)acetamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-(3,5-dimethylphenoxy)acetamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to the presence of both the benzothiadiazole ring and the 4-chloro-3,5-dimethylphenoxy moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14ClN3O2S |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-6-11(7-10(2)15(9)17)22-8-14(21)18-12-4-3-5-13-16(12)20-23-19-13/h3-7H,8H2,1-2H3,(H,18,21) |
InChI Key |
YCEBDLIWPXISIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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